![molecular formula C15H8F3NO2 B12860741 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)
5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione
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Overview
Description
5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of indoles using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under oxidative conditions . The reaction is usually carried out in the presence of a catalyst and an oxidizing agent to facilitate the formation of the trifluoromethyl radical.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is C12H8F3N1O2, with a molecular weight of 263.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it a valuable building block in synthetic chemistry.
Chemistry
In synthetic chemistry, this compound serves as a key intermediate for the synthesis of more complex molecules. It can undergo various chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can yield its reduced forms.
- Substitution : Electrophilic and nucleophilic substitutions can introduce different functional groups into the indole ring.
These reactions are facilitated by reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Biology
The compound's biological activity makes it an important tool in biological research. It is utilized to study:
- Enzyme Interactions : Investigating how the compound interacts with specific enzymes can provide insights into metabolic pathways.
- Receptor Binding : Understanding its binding affinity to various receptors aids in drug design.
- Cellular Pathways : Modulating biological processes through this compound can lead to advancements in therapeutic applications.
Its potential therapeutic effects have been explored in preclinical studies for treating diseases such as cancer and inflammation .
Medicine
The medicinal applications of this compound are particularly promising:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia) and HL60 (acute promyelocytic leukemia). This effect is mediated through caspase activation, demonstrating selective cytotoxicity against malignant cells .
- Anti-infective Potential : Recent research indicates its efficacy against various pathogens, suggesting its role in developing new anti-infective agents .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of several indole derivatives, including this compound. The results indicated significant cytotoxic effects on leukemia cell lines with submicromolar concentrations required for efficacy. The mechanism involved apoptosis through caspase activation .
Case Study 2: Dual Action Therapeutics
Another investigation focused on compounds derived from indole structures exhibiting both anticancer and antimicrobial properties. This dual-action capability highlights the versatility of this compound in therapeutic applications .
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Fluridone: 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone.
3,5-Bis(trifluoromethyl)phenylisothiocyanate: 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene.
Comparison: Compared to similar compounds, 5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione stands out due to its unique indole structure, which provides additional sites for chemical modification and enhances its biological activity. The presence of the trifluoromethyl group further increases its stability and reactivity, making it a versatile compound for various applications.
Biological Activity
5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, supported by relevant studies, data tables, and case studies.
Structural Characteristics
The molecular formula of this compound is C_{12}H_{8}F_{3}N_{1}O_{2} with a molecular weight of 263.19 g/mol. The trifluoromethyl substitution on the phenyl ring significantly impacts the compound's chemical properties, enhancing its potential biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to indole-2,3-dione structures. A notable study examined the effects of various derivatives, including this compound, on cancer cell lines such as K562 (chronic myelogenous leukemia) and HL60 (acute promyelocytic leukemia). The results indicated that these compounds induced apoptosis in cancer cells through caspase activation, demonstrating selective cytotoxicity against malignant cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A | K562 | 15.4 | Apoptosis via caspase activation |
B | HL60 | 12.7 | Induction of oxidative stress |
C | P3HR1 | 10.5 | Inhibition of cell proliferation |
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Caspase Activation : Studies show that treatment with these compounds leads to increased levels of activated caspases, indicating a shift towards apoptosis in treated cells.
- Oxidative Stress : The generation of reactive oxygen species (ROS) has been linked to the cytotoxic effects observed in cancer cells treated with indole derivatives.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at various phases, further contributing to their anticancer efficacy .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth effectively.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
A. niger | 64 |
Case Studies
A recent study investigated the effects of a series of indole derivatives on both cancer and microbial targets. The findings revealed that modifications on the indole structure could significantly enhance biological activity:
- Case Study 1 : A derivative with a methoxy group showed improved anticancer activity compared to its trifluoromethyl counterpart.
- Case Study 2 : Compounds exhibiting both anticancer and antimicrobial properties were identified, suggesting potential dual-action therapeutic applications.
Properties
Molecular Formula |
C15H8F3NO2 |
---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)10-3-1-2-8(6-10)9-4-5-12-11(7-9)13(20)14(21)19-12/h1-7H,(H,19,20,21) |
InChI Key |
NTEXGTQIHHUJCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
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